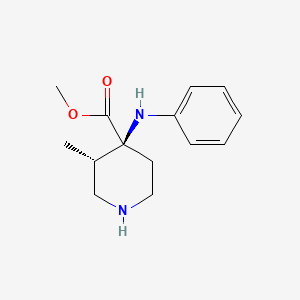

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate

説明

Synthesis Analysis

CDC's synthesis involves complex chemical reactions, including esterification and catalytic processes. For example, Poly[(4-N-ethylene-N-ethylamino)-α-cyanocinnamate] was synthesized through solution esterification and melt transesterification processes, showcasing a method for creating polymers with significant molecular weight and varying glass transition temperatures (Stenger-Smith et al., 1991). Furthermore, asymmetric synthesis of α-chiral dihydrocinnamates demonstrated the production of optically active dihydrocinnamate derivatives, highlighting advanced techniques in synthesizing this compound with specific chiral properties (Hashimoto et al., 2007).

Molecular Structure Analysis

The molecular structure of CDC and its complexes has been extensively analyzed using spectroscopic methods. The structure determination of a complex of cinnamycin (a related compound) with lysophosphatidylethanolamine using 1H-NMR illustrated the detailed molecular interaction and the formation of a hydrophobic pocket crucial for binding to specific ligands (Hosoda et al., 1996).

Chemical Reactions and Properties

CDC has been shown to be a potent inhibitor of 5-Lipoxygenase, an enzyme involved in the metabolism of arachidonic acid to leukotrienes, which are mediators in inflammatory and allergic responses. This inhibition suggests CDC's potential in therapeutic applications related to inflammation and allergies (Pergola et al., 2011).

Physical Properties Analysis

The physical properties of CDC derivatives have been explored, particularly in the context of synthesis and material science. For instance, the synthesis of poly[(4-N-ethylene-N-ethylamino)-α-cyanocinnamate] revealed its amorphous nature with specific glass transition temperatures, indicating its potential application in polymer science (Stenger-Smith et al., 1991).

Chemical Properties Analysis

The chemical properties of CDC and related compounds have been studied, with findings indicating their role as potent inhibitors in various biological processes. For example, CDC's efficacy in inhibiting lipoxygenase enzymes suggests a significant potential in medical and pharmacological applications (Pergola et al., 2011). Additionally, derivatives of cinnamic acid, such as CDC, have been found to interact with mitochondrial aldehyde dehydrogenase, further illustrating the compound's broad chemical properties and potential applications (Poole et al., 1993).

科学的研究の応用

UV-vis and IR Spectral Characterization : This compound was used in studies involving UV-vis and IR spectral characterization of persistent carbenium ions generated upon incorporation of cinnamyl alcohols in acid zeolites. The studies aimed to characterize spectroscopically the corresponding carbocations generated within the solids (Adam et al., 2000).

Regulation of DNA Synthesis and Protooncogene Expression : Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate played a role in regulating DNA synthesis and protooncogene expression induced by epidermal growth factor and insulin in rat lens epithelium. It was found to strongly inhibit endogenous 12-HETE synthesis and growth factor-stimulated DNA synthesis (T. Lysz et al., 1994).

Inhibition of Lipoxygenase Pathway : The compound was reported as an inhibitor of the lipoxygenase pathway, impacting cell proliferation and spreading in cancer cells. Specifically, it was identified as inhibiting 5-lipoxygenase, which plays a role in the formation of leukotrienes, important mediators in inflammatory responses (C. Pergola et al., 2011).

Interaction with Mitochondrial Aldehyde Dehydrogenase : Studies have shown that derivatives of cinnamic acid, including cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate, interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase. These interactions affect the enzyme's activities and may have implications in metabolic processes (R. Poole et al., 1993).

Effects in Hypertension : The compound has been studied for its role in hypertension, particularly in relation to the vasodepressor effect in hypertensive rats. It contributes to the regulation of blood pressure possibly through the modulation of prostaglandin pathways (H. Takizawa et al., 1998).

Interaction with Pyruvate Translocator : It has been observed to interact with the mitochondrial pyruvate translocator, influencing the inhibition of pyruvate transport. This interaction is significant for understanding metabolic processes and energy production within cells (G. Paradies, 1984).

将来の方向性

CDC has been proposed as a potent and selective inhibitor of platelet-type 12-LO (p12-LO), and it has been shown to be a potent and direct inhibitor of 5-LO . This suggests that CDC could have potential applications in the treatment of conditions related to these enzymes. Further development of CDC as a lead compound is encouraged .

特性

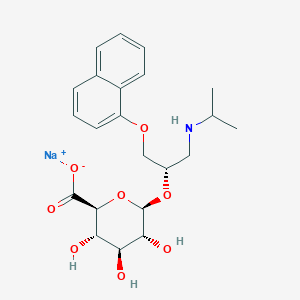

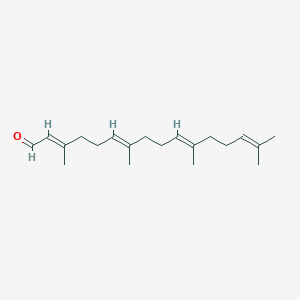

IUPAC Name |

[(E)-3-phenylprop-2-enyl] (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2/b7-4+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHYFEJMJXGPGN-UYHGDYIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate | |

CAS RN |

132465-11-3 | |

| Record name | 132465-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

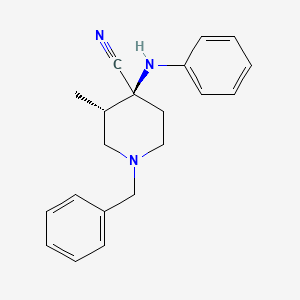

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)

![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-alpha-,7aS*)- (9CI)](/img/no-structure.png)

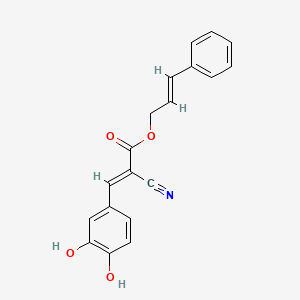

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)